4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15) |
InChI Key |
PLEDQVLMPQHQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and 2-aminomethylpyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromopyridine is reacted with 2-aminomethylpyridine under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
While specific applications of "4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine" are not extensively detailed in the provided search results, the results do offer some related information that can be used to infer potential applications and related compounds:
Related compounds and applications
- Plant Growth Regulators: Derivatives of pyridine have been studied for their plant growth regulating activity, suggesting a potential application of similar compounds in agriculture . Low molecular weight heterocyclic compounds, including pyridine derivatives, can act as substitutes for phytohormones, improving plant growth, development, productivity, and tolerance to stress .
- Ligands for Metal Complexes: Some bromo-substituted benzimidazoles containing pyridine rings can act as ligands for transition metal complexes . These complexes can then be characterized by UV-Visible and fluorescence spectroscopy and their structures can be determined by single-crystal X-ray crystallography .
- Antimicrobial Studies: Palladium(II) complexes derived from perimidine ligands have been evaluated for their ability to suppress the in vitro growth of microbes . This suggests that similar compounds containing pyridine and bromine could be investigated for their antimicrobial properties .
- Chelating Ligands: 4-Bromo-N-(pyridin-2-ylmethylidene)aniline can act as a chelating ligand and coordinates to a CuI atom .
Specific compounds mentioned in the search results
- 4-Bromo-N-methylpyridin-2-amine: Information and documents regarding this compound, including NMR, HPLC, LC-MS, and UPLC data, are available .
- 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine: This compound has the CAS Number 1610521-26-0 and its chemical structure is known .
- 4-Bromo-N-(pyridin-3-yl)pyridin-2-amine: Information on the structure, chemical names, physical and chemical properties, and classification of this compound is available .
Mechanism of Action
The mechanism by which 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methylene bridge and bromine atom can influence the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-ylmethyl group enables metal coordination, as demonstrated in silver triflate complexes .
- Cyclopropylmethyl substituents reduce steric bulk, favoring reactions requiring small ligands .
- Fluorobenzyl groups improve metabolic stability and membrane permeability in drug design .
Positional Isomerism of Bromine
Bromine placement alters electronic properties and reactivity:
Electronic Effects :
- Bromine at C4 deactivates the pyridine ring, directing further substitutions to C5.
- Bromine at C5 increases steric hindrance, reducing reactivity in some coupling reactions .
Functional Group Additions and Modifications
Quinazoline Derivatives
Compounds like C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine () exhibit antibacterial activity due to the morpholino group, which enhances hydrogen bonding and solubility. The pyridin-2-ylmethyl group may facilitate target binding in kinase inhibition .
Coordination Complexes
The non-brominated analogue N-(pyridin-2-ylmethyl)pyridin-2-amine forms binuclear silver(I) complexes stabilized by N–Ag bonds.
Biological Activity
4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine (C₁₁H₉BrN₃) is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of one pyridine ring and is linked to another pyridine ring via an N-(pyridin-2-ylmethyl) group. This unique structure contributes to its reactivity and potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exhibits various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer Activity : Certain analogs demonstrate promising anticancer effects, particularly against specific cancer cell lines.
Antimicrobial Activity
A study highlighted that compounds similar to 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exhibit significant antimicrobial properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of effectiveness.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine | Staphylococcus aureus | 32 µg/mL |
| 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine | Escherichia coli | 64 µg/mL |
These findings suggest that modifications to the compound's structure could enhance its antimicrobial efficacy.
Anticancer Activity
In terms of anticancer activity, research has shown that 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine can inhibit cell proliferation in various cancer cell lines. A notable study found that this compound exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, demonstrating potent cytotoxicity while sparing non-cancerous cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | >20 |
| MCF10A (Non-cancerous) | >3.00 |
This selectivity indicates a potential therapeutic window for further development.
The mechanism by which 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell growth and survival. For instance, it has been reported to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
Case Studies
-
Study on Anticancer Properties : In a preclinical model involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant tumor regression compared to controls. The study demonstrated that the compound inhibited lung metastasis more effectively than standard treatments like TAE226.
- Results :
- Tumor size reduction: 70% compared to control.
- Metastatic nodules observed: significantly lower in treated groups.
- Results :
-
Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various pyridine derivatives, including 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine, against resistant bacterial strains. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA).
- Findings :
- Effective concentration against MRSA: 16 µg/mL.
- Enhanced activity noted when combined with traditional antibiotics.
- Findings :
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, titanium-mediated radical reactions using Cp₂TiCl₂ and activated zinc in anhydrous THF have achieved yields up to 73% for similar brominated pyridinylamines . Critical parameters include reaction temperature (50–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios. Monitoring via TLC or NMR ensures reaction completion. Anhydrous conditions prevent hydrolysis of intermediates, while catalyst choice (e.g., Ti-based systems) influences radical stability .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): SHELX software (e.g., SHELXL) refines structures with R factors ≤0.051, resolving bond lengths and angles .
- NMR spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., pyridylmethyl groups at δ 8.2–8.5 ppm) and connectivity .
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with sub-ppm accuracy .
Q. How does this compound function as a ligand in coordination chemistry?
The pyridyl and amine groups act as Lewis bases, coordinating to transition metals (e.g., Cu²⁺, Fe³⁺). Steric and electronic effects from the bromo substituent modulate metal-ligand bond strength and geometry. For instance, similar ligands form octahedral complexes with catalytic activity in oxidation reactions . Solvent polarity and counterion choice (e.g., Cl⁻ vs. PF₆⁻) further influence coordination modes .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental NMR chemical shifts?
Discrepancies arise from solvation effects, conformational dynamics, or incomplete DFT theory levels. For example:
- Include solvent models (e.g., PCM for THF) in Gaussian/ORCA calculations.
- Compare experimental shifts (e.g., ¹³C NMR in ) with computed values to identify tautomers or rotamers.
- If conflicts persist, SCXRD (e.g., R factor = 0.051 in ) provides definitive structural validation .
Q. What strategies address low data-to-parameter ratios in X-ray crystallography of derivatives?
- Collect high-resolution data (≤0.8 Å) at low temperatures (100 K) to reduce thermal motion .
- Apply SHELXL restraints for disordered regions (e.g., bromine atoms).
- For twinned crystals, use CELL_NOW to refine twin laws .
Q. How is the compound evaluated for antimicrobial activity, and what structural modifications enhance efficacy?
- Microbiological assays: Broth dilution determines minimum inhibitory concentrations (MICs) against pathogens like S. aureus .
- Structure-activity relationships (SAR): Introducing electron-withdrawing groups (e.g., Br) increases membrane permeability. Derivatives with fluorophenyl or methoxy groups () show enhanced antifungal activity .
Q. What experimental and computational methods elucidate reaction mechanisms involving this compound?
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.
- EPR spectroscopy: Detects radical intermediates in titanium-mediated syntheses .
- DFT modeling: Maps transition states (e.g., N–C bond formation) and activation energies .
Q. How do researchers optimize synthetic scale-up while maintaining yield and purity?
- Response Surface Methodology (RSM): Models variables (e.g., catalyst loading, temperature) to maximize yield .
- Process Analytical Technology (PAT): Real-time HPLC monitoring adjusts reaction parameters dynamically.
- Flow chemistry: Improves heat/mass transfer for exothermic steps .
Q. What electrochemical techniques assess its corrosion inhibition properties?
- Potentiodynamic polarization: Measures corrosion current density (icorr) in acidic media.
- Electrochemical impedance spectroscopy (EIS): Quantifies charge-transfer resistance and adsorption behavior.
- DFT: Predicts adsorption sites on mild steel surfaces (e.g., pyridyl N atoms) .
Q. How are spectroscopic contradictions (e.g., amine vs. imine signals) resolved?
- Variable-temperature NMR: Identifies tautomeric equilibria (e.g., amine ⇌ imine).
- 2D NMR (HSQC/HMBC): Confirms connectivity between pyridyl and methylene groups .
- IR spectroscopy: Distinguishes N–H stretches (3300–3500 cm⁻¹) from C=N vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
